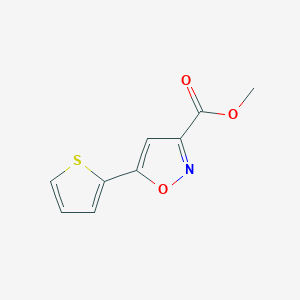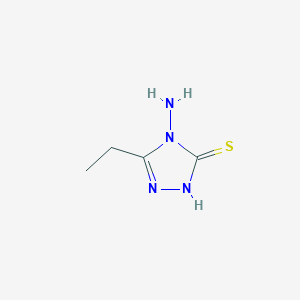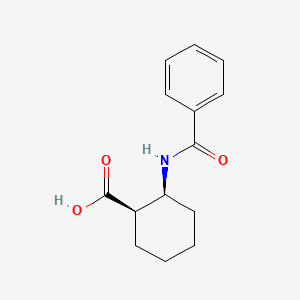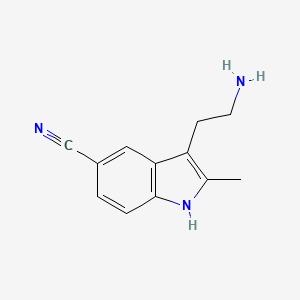
3-(2-氨基乙基)-2-甲基-1H-吲哚-5-腈
描述
3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is a compound that belongs to the indole family, which is known for its wide range of biological activities. Indole derivatives are commonly used in pharmaceuticals due to their diverse therapeutic properties. This compound, in particular, has shown potential in various scientific research applications, including medicinal chemistry and drug development.
科学研究应用
3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a neurotransmitter analog.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The compound “3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile” bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine) . Therefore, it is likely that this compound interacts with the same or similar targets as these neurotransmitters, which play a key role in the daily behavioral and physiological states of humans .
Mode of Action
The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in the physiological state of the organism. Given its structural similarity to serotonin and melatonin, it may bind to their receptor sites, influencing the transmission of signals in the nervous system .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by serotonin and melatonin, given their structural similarities . These pathways include the regulation of mood, cognition, reward, learning, memory, and numerous physiological processes .
Pharmacokinetics
Given its structural similarity to serotonin and melatonin, it may share similar adme properties . For instance, it may be metabolized by the same enzymes and transported by the same transporters .
Result of Action
The result of the compound’s action would likely involve changes in the physiological state of the organism, given its potential role as a neurotransmitter . This could include effects on mood, cognition, reward, learning, memory, and various physiological processes .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the pH of the environment, and the presence of specific enzymes could all influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile plays a role in various biochemical reactions, particularly those involving indole derivatives. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tryptophan decarboxylase, an enzyme that catalyzes the decarboxylation of tryptophan to produce tryptamine . Additionally, 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile can bind to serotonin receptors, influencing neurotransmitter pathways . The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active sites of enzymes or receptors.
Cellular Effects
The effects of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the serotonin signaling pathway, leading to alterations in mood and behavior . Furthermore, 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile can impact gene expression by acting as a ligand for nuclear receptors, thereby influencing the transcription of genes involved in cell growth and differentiation . Its effects on cellular metabolism include the modulation of metabolic fluxes and the regulation of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to serotonin receptors, leading to the activation of downstream signaling pathways that regulate mood and behavior . Additionally, 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile can inhibit the activity of monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters, thereby increasing the levels of serotonin and other monoamines in the brain . These interactions result in significant changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression .
Dosage Effects in Animal Models
The effects of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing mood and cognitive function . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity. These findings highlight the importance of dosage optimization in the potential therapeutic use of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile.
Metabolic Pathways
3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is involved in several metabolic pathways, including those related to tryptophan metabolism. This compound is metabolized by enzymes such as tryptophan hydroxylase and monoamine oxidase, leading to the production of various metabolites . These metabolic pathways are crucial for the regulation of neurotransmitter levels and the maintenance of cellular homeostasis. Additionally, 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile can influence metabolic fluxes by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it is transported by amino acid transporters and can accumulate in specific cellular compartments, such as the cytoplasm and nucleus . The localization and accumulation of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile are critical for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile to specific compartments or organelles . These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its effects on cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-methylindole with a suitable nitrile source under acidic conditions to introduce the carbonitrile group at the 5-position. The aminoethyl group can be introduced through a subsequent alkylation reaction using ethylenediamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions would be selected to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce primary amines.
相似化合物的比较
Similar Compounds
Serotonin (5-hydroxytryptamine): A neurotransmitter with a similar indole structure.
Melatonin (5-methoxy-N-acetyltryptamine): A hormone that regulates sleep-wake cycles.
Tryptamine: A monoamine alkaloid that serves as a precursor to several neurotransmitters.
Uniqueness
3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-10(4-5-13)11-6-9(7-14)2-3-12(11)15-8/h2-3,6,15H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBPLYYWOXKDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C#N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362533 | |
| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74885-64-6 | |
| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)
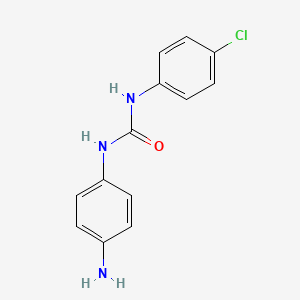
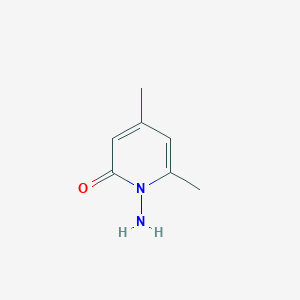
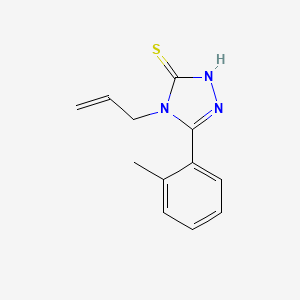
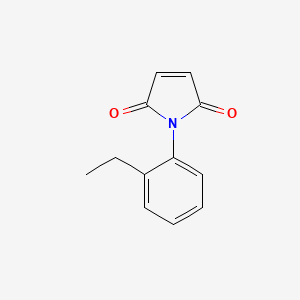

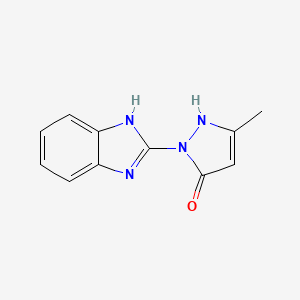

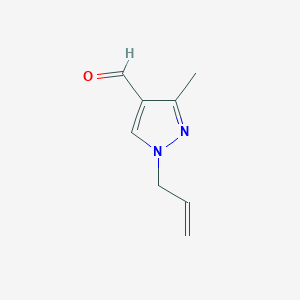
![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)
